![molecular formula C8H9ClN2O2S B12854677 4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a chloro group and a methylsulfonyl group attached to a dihydropyrrolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: The initial step involves the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as pyridine derivatives and appropriate reagents under controlled conditions.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Chloro-6-(methylsulfonyl)-5H-pyrrolo[3,4-b]pyridine: Lacks the dihydro component, leading to different reactivity.
6-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the chloro group, affecting its chemical properties.
4-Chloro-5H-pyrrolo[3,4-b]pyridine: Lacks both the methylsulfonyl and dihydro components, resulting in distinct behavior.
Uniqueness
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the combination of its chloro and methylsulfonyl groups attached to the dihydropyrrolo[3,4-b]pyridine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
属性
分子式 |
C8H9ClN2O2S |
|---|---|
分子量 |
232.69 g/mol |
IUPAC 名称 |
4-chloro-6-methylsulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H9ClN2O2S/c1-14(12,13)11-4-6-7(9)2-3-10-8(6)5-11/h2-3H,4-5H2,1H3 |
InChI 键 |
WBHYVARTXDUUPJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CC2=C(C=CN=C2C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


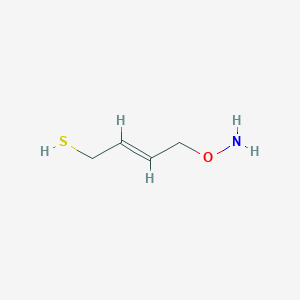
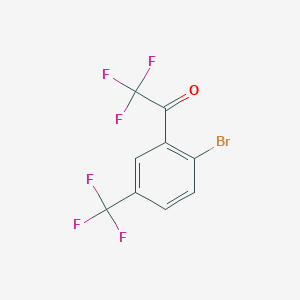

![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
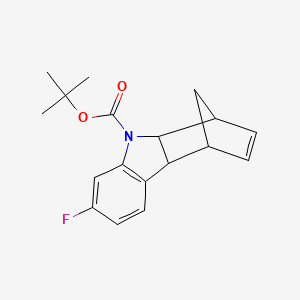
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
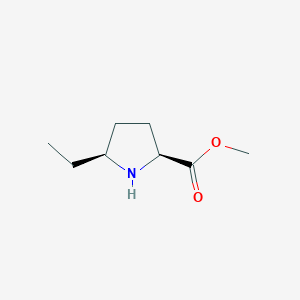
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
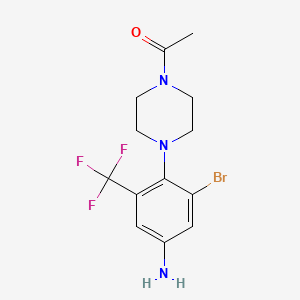
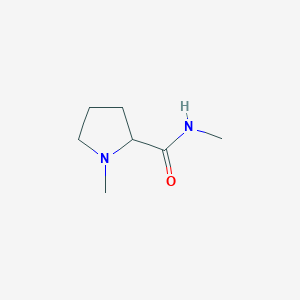
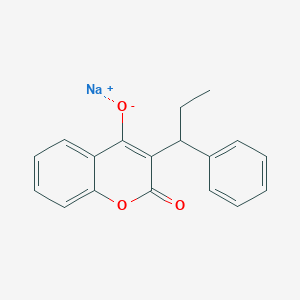
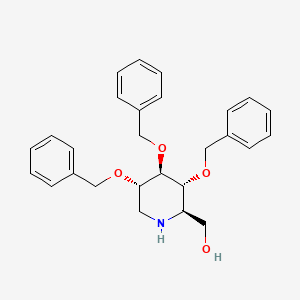
![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)
